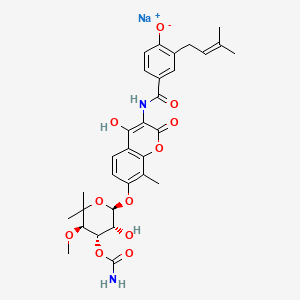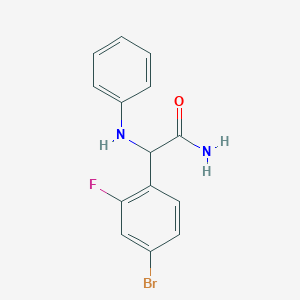
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile, also known as FQBC, is a quinoline-based compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is not fully understood, but studies have suggested that it may act by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cell survival and proliferation, and its dysregulation is often observed in cancer cells. By inhibiting this pathway, 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile may be able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has also been shown to have other biochemical and physiological effects. Studies have found that 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is its high purity and yield, which makes it a reliable and efficient compound for use in laboratory experiments. However, one limitation of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile. One area of interest is the development of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile derivatives with improved solubility and bioavailability. Another direction is the investigation of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile's potential applications in the treatment of other diseases, such as neurological disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile and its potential as a cancer therapy.
Conclusion:
In conclusion, 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is a quinoline-based compound that has shown promise in scientific research, particularly in the field of cancer research. Its high yield and purity make it a reliable and efficient compound for use in laboratory experiments. Future research on 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile may lead to the development of new therapies for a variety of diseases, including cancer and neurological disorders.
Synthesemethoden
The synthesis of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile involves the reaction of 7-fluoro-3,4-dihydroquinoline-1(2H)-one with benzoyl chloride and potassium cyanide in the presence of a base. The resulting product is then treated with 4-chlorobenzonitrile to yield 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile. This method has been reported to have a high yield and purity, making it a reliable and efficient way to synthesize 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have found that 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile exhibits anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-15-7-6-13-5-2-8-20(16(13)10-15)17(21)14-4-1-3-12(9-14)11-19/h1,3-4,6-7,9-10H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGFTZCONCKXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)
